

NVS-CECR2-1 NanoBRET target engagement assay

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Nvs-cecr2-1

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Introduction to NanoBRET Target Engagement

Target engagement refers to the binding interaction between a chemical compound and its target protein within a live cellular environment. Confirming this interaction is a critical step in drug discovery and chemical probe development [1].

The **NanoBRET Target Engagement (TE) assay** from Promega Corporation is a powerful method that uses **Bioluminescence Resonance Energy Transfer (BRET)** to quantitatively measure this binding in real-time in live cells. Its key advantages include the ability to determine a compound's **affinity (Kd)**, **target occupancy**, and **residence time** under physiologically relevant conditions [1].

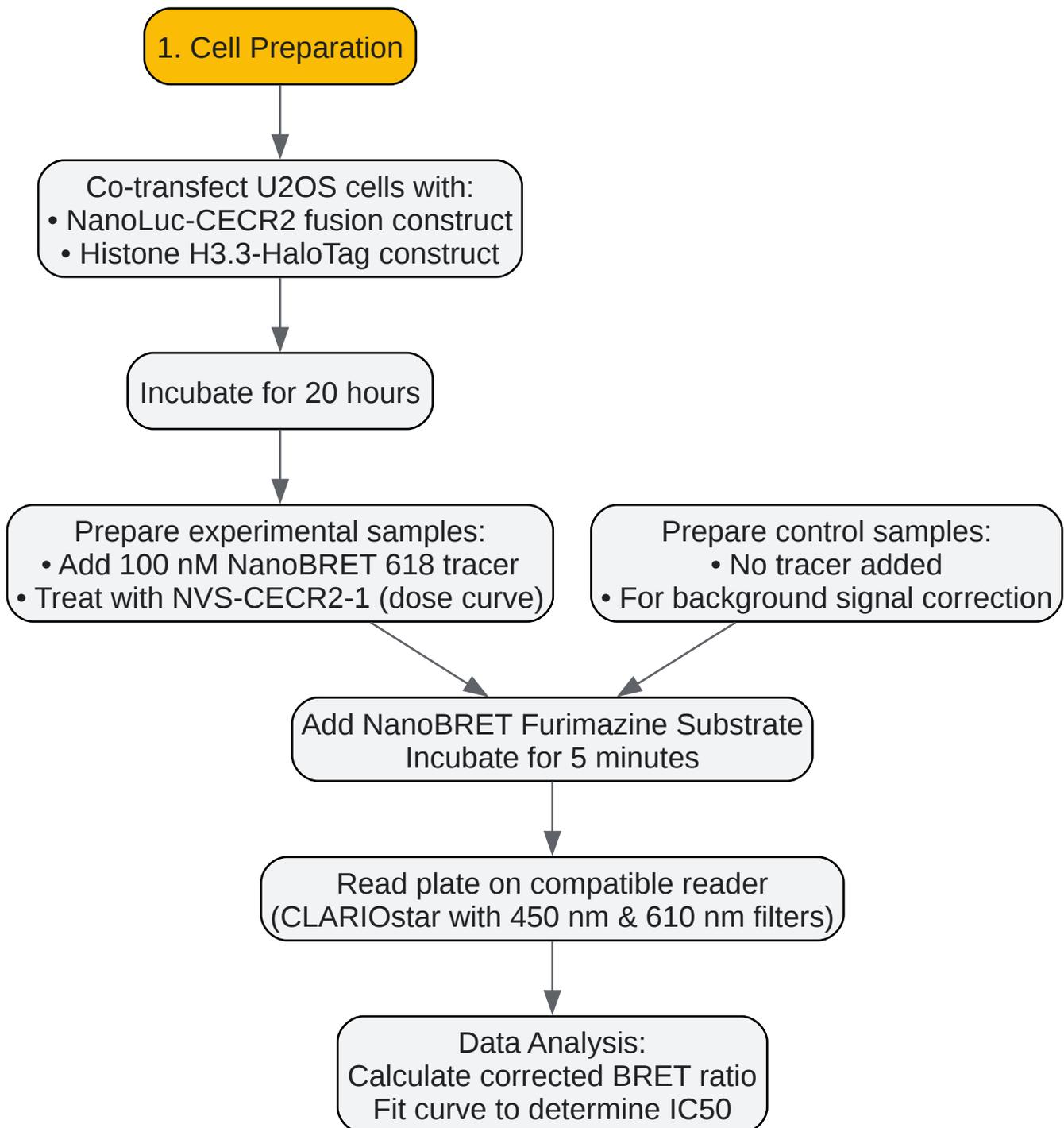
This assay is particularly valuable for profiling epigenetic probes like **NVS-CECR2-1**, a potent and selective inhibitor of the CECR2 bromodomain, to confirm its on-target activity within cells [2] [3] [4].

Detailed NanoBRET Assay Protocol for NVS-CECR2-1

The following protocol is adapted from a study that specifically used NanoBRET to demonstrate the cellular target engagement of **NVS-CECR2-1** with CECR2 [2].

Workflow Overview

The diagram below illustrates the key steps of the live-cell NanoBRET assay workflow.



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Materials and Reagents

- **Cell Line:** Human U2OS osteosarcoma cells [2].
- **Expression Constructs:**
 - **NanoLuc-CECR2:** A plasmid expressing a fusion of full-length CECR2 with NanoLuc luciferase [2].
 - **Histone H3.3-HaloTag:** A plasmid expressing a histone H3.3 fusion protein (transfected to increase global histone acetylation levels, enhancing the assay window) [2].
- **NanoBRET Tracer:** Cell-permeable **NanoBRET 618 fluorescent ligand** (Promega) [2].
- **Test Compound:** **NVS-CECR2-1** (prepare a serial dilution in DMSO) [2] [3].
- **Substrate:** **NanoBRET Furimazine** (Promega) [2].
- **Inhibitor:** **Extracellular NanoLuc Inhibitor** (required to ensure the BRET signal originates from intracellular interactions only) [1].
- **Equipment:** A plate reader capable of detecting BRET, such as the **CLARIOstar (BMG Labtech)** [2].

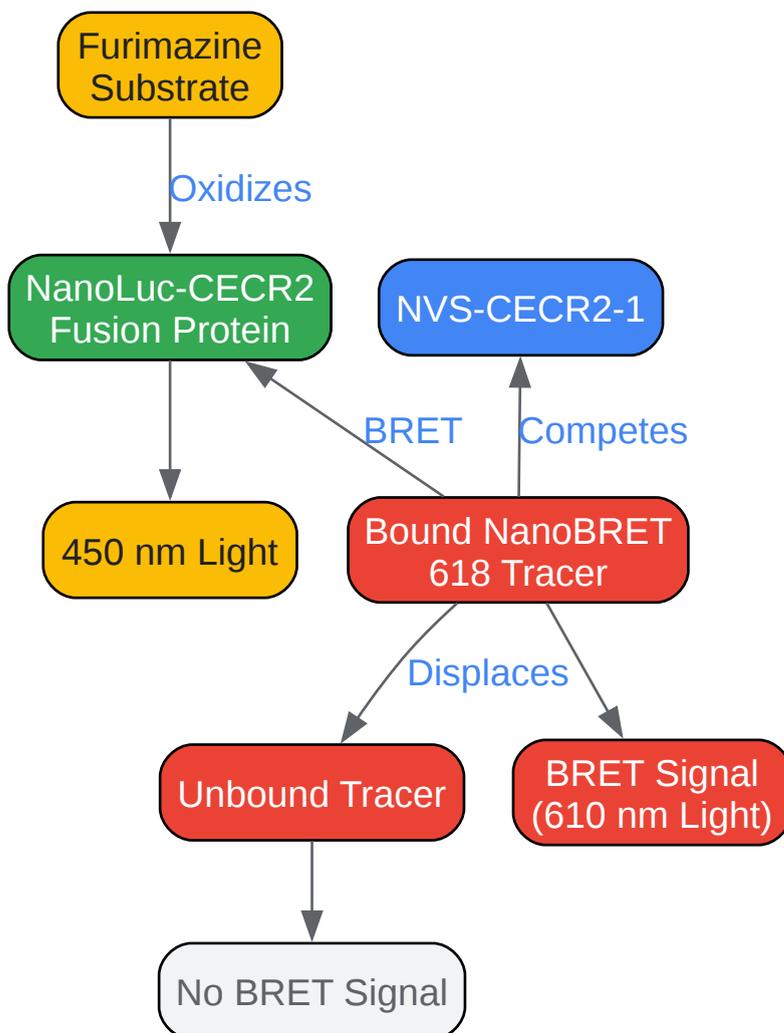
Step-by-Step Procedure

- **Cell Transfection and Plating:** Co-transfect U2OS cells with the NanoLuc - CECR2 and Histone H3.3-HaloTag constructs. Approximately 20 hours post-transfection, collect the cells, wash them with PBS, and resuspend them in phenol red-free DMEM supplemented with 4% FBS [2].
- **Compound and Tracer Treatment:**
 - Dispense the cell suspension into a 96-well or 384-well plate.
 - **For experimental samples:** Add the **NanoBRET 618 tracer** at a final concentration of 100 nM. Simultaneously, treat the cells with a dose-response curve of **NVS-CECR2-1** [2].
 - **For control samples:** Prepare control wells that do not receive the tracer. These are used to measure background signal and calculate the corrected BRET ratio [2].
- **Substrate Addition and Signal Detection:**
 - Approximately 5 minutes before reading, add the **NanoBRET Furimazine substrate** to all wells.
 - Immediately read the plate using a compatible microplate reader. The standard filter set for this assay is a **450/80 nm bandpass filter** for the donor (NanoLuc) and a **610 nm longpass filter** for the acceptor (tracer) [2].
- **Data Calculation:**
 - The **BRET ratio** is calculated as the emission at 610 nm divided by the emission at 450 nm.
 - The **corrected BRET ratio** is defined as the BRET ratio from experimental samples (with tracer) minus the BRET ratio from control samples (without tracer).
 - BRET ratios are typically expressed as **milliBRET units (mBU)**, which is the corrected BRET ratio multiplied by 1000 [2].
- **Data Analysis:**
 - Plot the (log) concentration of **NVS-CECR2-1** against the milliBRET ratios.

- Perform non-linear regression analysis (e.g., using GraphPad Prism) to generate a competition curve and determine the **relative IC50 value**, which indicates the concentration of **NVS-CECR2-1** required to displace 50% of the tracer from CECR2 [2].

Experimental Design Considerations

- **Cellular Context:** To increase global histone acetylation and create a more robust cellular context for CECR2 binding, you can pre-treat cells with 2.5 μ M **SAHA** (a histone deacetylase inhibitor) for 6 hours before the assay [2].
- **Tracer Concentration:** For accurate affinity measurements, it is crucial to use a tracer concentration that is less than or equal to its determined Kd value for the target [1].
- **Mechanism Visualization:** The following diagram illustrates the core principle of the NanoBRET assay and how **NVS-CECR2-1** engagement is detected.



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Key Data and Parameters for NVS-CECR2-1

The table below summarizes quantitative data relevant to using **NVS-CECR2-1** in cellular and biochemical assays.

Parameter	Value / Condition	Assay / Context	Notes
Cellular IC₅₀ (NanoBRET)	Relative IC ₅₀ can be determined	NanoBRET Target Engagement (Live cells)	The value is experiment-dependent; the assay measures displacement of a fluorescent tracer [2].
Biochemical IC₅₀	47 nM	AlphaScreen (In vitro)	Measured against CECR2 bromodomain; demonstrates high biochemical potency [3] [4].
Reported K_D	80 nM	Isothermal Titration Calorimetry (ITC)	Direct measurement of binding affinity [4].
Recommended Cellular Working Concentration	1 μM	General cellular assays	A starting point for functional experiments [3].
Key Assay Controls	No-tracer control, DMSO vehicle control	NanoBRET	Essential for calculating the corrected BRET ratio [2].

Application Notes & Correlative Assays

The cellular target engagement measured by NanoBRET should be corroborated with functional assays to build a comprehensive profile of the compound:

- **Chromatin Displacement:** Treatment with 5-15 μM **NVS-CECR2-1** has been shown to dissociate endogenous CECR2 from chromatin in a dose-dependent manner, as measured by chromatin fractionation, confirming functional consequences of target engagement [4].
- **Cytotoxic Activity: NVS-CECR2-1** exhibits cytotoxic activity against various human cancer cell lines (e.g., SW48 colon cancer cells, IC_{50} in sub-micromolar range), primarily by inducing apoptosis. This provides a critical link between target inhibition and a phenotypic outcome [4].
- **Fluorescence Recovery After Photobleaching (FRAP):** In U2OS cells, treatment with 1-5 μM **NVS-CECR2-1** altered the mobility of CECR2, indicating that inhibitor binding affects its dynamics within the nucleus [2].

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To cite this document: Smolecule. [NVS-CECR2-1 NanoBRET target engagement assay]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b537871#nvs-cecr2-1-nanobret-target-engagement-assay>]

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